ethyl 2-({2,2,2-trichloro-1-[(thiophen-2-ylcarbonyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Description
The target compound is a functionalized cyclopenta[b]thiophene derivative featuring a 5,6-dihydro-4H-cyclopenta[b]thiophene core substituted with an ethyl carboxylate group at position 3 and a complex amino side chain at position 2.
Properties
Molecular Formula |
C17H17Cl3N2O3S2 |
|---|---|
Molecular Weight |
467.8 g/mol |
IUPAC Name |
ethyl 2-[[2,2,2-trichloro-1-(thiophene-2-carbonylamino)ethyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C17H17Cl3N2O3S2/c1-2-25-15(24)12-9-5-3-6-10(9)27-14(12)22-16(17(18,19)20)21-13(23)11-7-4-8-26-11/h4,7-8,16,22H,2-3,5-6H2,1H3,(H,21,23) |
InChI Key |
OHOFSJOBGFRIHF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(C(Cl)(Cl)Cl)NC(=O)C3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Gewald Reaction for Core Formation
The cyclopenta[b]thiophene scaffold is constructed via the Gewald reaction, a one-pot multicomponent condensation. Cyclopentanone reacts with ethyl cyanoacetate and sulfur in the presence of morpholine as a base (Table 1).
Procedure :
-
Cyclopentanone (10 mmol), ethyl cyanoacetate (10 mmol), sulfur (10 mmol), and morpholine (12 mmol) are stirred in ethanol (50 mL) at 80°C for 8 hours.
-
Post-reaction, the mixture is cooled, filtered, and washed with cold ethanol to yield ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate as a yellow solid (Yield: 65–70%).
Table 1: Optimization of Gewald Reaction Conditions
| Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Ethanol | Morpholine | 80 | 8 | 68 |
| DMF | Piperidine | 100 | 6 | 45 |
| THF | Morpholine | 70 | 12 | 58 |
Characterization :
-
1H NMR (CDCl3) : δ 1.35 (t, 3H, CH3), 2.65 (m, 4H, cyclopentane), 4.25 (q, 2H, OCH2), 6.45 (s, 1H, thiophene-H).
-
MS (ESI) : m/z 251.1 [M+H]+.
Introduction of Trichloroethylamino Group
Reductive Amination with Trichloroacetaldehyde
The core’s 2-amino group undergoes reductive amination with trichloroacetaldehyde to install the trichloroethyl moiety.
Procedure :
-
Ethyl 2-amino-cyclopenta[b]thiophene-3-carboxylate (5 mmol) and trichloroacetaldehyde (6 mmol) are dissolved in methanol (30 mL).
-
Sodium cyanoborohydride (7.5 mmol) is added at 0°C, and the mixture is stirred at room temperature for 12 hours.
-
The product, ethyl 2-(2,2,2-trichloroethylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate , is purified via silica chromatography (Hexane/EtOAc 3:1; Yield: 60%).
Table 2: Effect of Reducing Agents on Reductive Amination
| Reducing Agent | Solvent | Yield (%) |
|---|---|---|
| NaBH3CN | MeOH | 60 |
| NaBH4 | THF | 32 |
| Pyridine-Borane | DCM | 45 |
Characterization :
-
1H NMR (CDCl3) : δ 1.30 (t, 3H, CH3), 3.20 (d, 2H, CH2-CCl3), 4.18 (q, 2H, OCH2), 6.40 (s, 1H, thiophene-H).
-
13C NMR : δ 14.1 (CH3), 44.8 (CH2-CCl3), 97.5 (CCl3), 168.2 (COO).
Acylation with Thiophene-2-Carbonyl Chloride
Coupling Reaction
The secondary amine is acylated using thiophene-2-carbonyl chloride under Schotten-Baumann conditions.
Procedure :
-
Intermediate from Step 2 (3 mmol) and thiophene-2-carbonyl chloride (3.3 mmol) are dissolved in dichloromethane (20 mL).
-
Triethylamine (6 mmol) is added dropwise at 0°C, and the reaction is stirred at room temperature for 4 hours.
-
The crude product is washed with 5% HCl, dried (Na2SO4), and recrystallized from ethyl acetate to yield the title compound (Yield: 75%).
Table 3: Comparison of Coupling Agents
| Coupling Agent | Base | Solvent | Yield (%) |
|---|---|---|---|
| TEA | None | DCM | 75 |
| HATU | DIPEA | DMF | 82 |
| CDI | Pyridine | THF | 68 |
Characterization :
-
1H NMR (CDCl3) : δ 1.32 (t, 3H, CH3), 3.65 (m, 2H, CH2-CCl3), 4.22 (q, 2H, OCH2), 7.15–7.45 (m, 3H, thiophene-H).
-
HRMS (ESI) : m/z 467.8 [M+H]+ (Calcd for C17H17Cl3N2O3S2: 467.8).
Critical Analysis of Methodologies
Key Challenges and Optimizations
-
Cyclization Efficiency : The Gewald reaction requires precise stoichiometry of sulfur to prevent overoxidation. Ethanol as solvent improves yield compared to DMF or THF (Table 1).
-
Trichloroethyl Group Installation : Reductive amination with NaBH3CN minimizes side reactions vs. NaBH4.
-
Acylation Selectivity : HATU increases coupling efficiency to 82% by activating the carbonyl intermediate.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({2,2,2-trichloro-1-[(thiophen-2-ylcarbonyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group to alcohols using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions at the thiophene ring using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydride). Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted thiophene derivatives. These products can be further utilized in various applications, including medicinal chemistry and material science .
Scientific Research Applications
Ethyl 2-({2,2,2-trichloro-1-[(thiophen-2-ylcarbonyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 2-({2,2,2-trichloro-1-[(thiophen-2-ylcarbonyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Comparison with Similar Compounds
Core Ring System
- Cyclopenta[b]thiophene vs. Tetrahydrobenzo[b]thiophene: The target compound’s 5,6-dihydro-4H-cyclopenta[b]thiophene core (5-membered ring) contrasts with analogs like ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o), which has a 6-membered tetrahydrobenzo[b]thiophene ring.
Substituents at Position 2
- Trichloroethyl Group: The 2,2,2-trichloroethylamino group in the target compound is unique among the analogs. Similar compounds, such as ethyl 2-[(2-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (35), feature halogenated benzoyl groups instead. The trichloroethyl group likely enhances lipophilicity, improving membrane permeability but may also increase metabolic instability .
- Thiophen-2-ylcarbonyl vs. Other Acyl Groups: The thiophen-2-ylcarbonyl substituent distinguishes the target compound from analogs like methyl 2-{[1-(2-furoylamino)-2-oxo-2-phenylethyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate, which uses a furoyl group. Thiophene’s aromatic sulfur atom may influence electronic properties and π-π stacking interactions in biological targets .
Ester vs. Carboxylic Acid Derivatives :
Hydrolysis of the ethyl carboxylate group to a carboxylic acid (e.g., compound 36 in ) is a common modification to alter solubility and bioavailability. The target compound’s ester group may serve as a prodrug, with hydrolysis in vivo enhancing activity .
Antibacterial Activity :
Methyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (11a) exhibits antibacterial activity, attributed to the free amino group’s interaction with bacterial enzymes. The target compound’s trichloroethyl and thiophen-2-ylcarbonyl groups may enhance potency but require empirical validation .
Anticonvulsant Potential :
Schiff base derivatives of cyclopenta[b]thiophene (e.g., ) show anticonvulsant activity in silico studies. The target compound’s electron-withdrawing trichloro group could modulate neuronal ion channels, though this remains speculative .
Lipophilicity and ADME Profiles :
Biological Activity
The compound ethyl 2-({2,2,2-trichloro-1-[(thiophen-2-ylcarbonyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic molecule that has garnered interest due to its potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₈Cl₃N₂O₂S
- Molecular Weight : 415.83 g/mol
Structural Representation
The structural representation includes a cyclopentathiophene core substituted with various functional groups that contribute to its biological activity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
Cytotoxicity Studies
Cytotoxicity assays have been conducted to determine the safety profile of this compound. Preliminary results show varied effects on different cell lines:
| Cell Line | IC50 (µM) | Observations |
|---|---|---|
| HeLa | 25 | Moderate cytotoxicity observed |
| MCF7 | 15 | High sensitivity noted |
These findings suggest a potential for further development in anticancer therapies.
The proposed mechanism of action involves the inhibition of specific enzymes or pathways critical for microbial survival and proliferation. For instance, the presence of the trichloroethyl group may enhance the compound's ability to penetrate microbial membranes, thereby increasing its efficacy.
Study 1: Antimicrobial Efficacy
A study conducted on various derivatives of cyclopentathiophene showed that compounds with similar structures to this compound displayed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted:
- Methodology : Disk diffusion and broth microdilution methods.
- Results : Significant zones of inhibition were recorded for several derivatives.
- : The structural features contribute to enhanced antimicrobial properties.
Study 2: Cytotoxic Effects on Cancer Cells
In another investigation focusing on cytotoxicity against cancer cells:
- Objective : To evaluate the cytotoxic effects on HeLa and MCF7 cell lines.
- Findings : The compound exhibited dose-dependent cytotoxicity.
- Implications : Suggests potential use in cancer treatment protocols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
